![molecular formula C12H17NO3S B2863441 Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid CAS No. 2253629-94-4](/img/structure/B2863441.png)

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

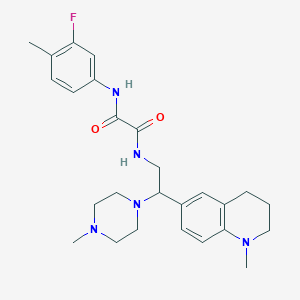

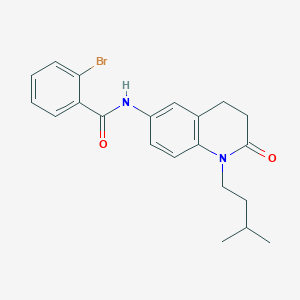

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Bioisostere Applications

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their ability to mimic these groups' spatial and electronic properties while offering improved metabolic stability and solubility. The development of methods to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, showcasing the ability to tolerate a variety of functional groups and efficiently incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This advancement significantly streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, highlighting the utility of these compounds in drug discovery and development (Hughes et al., 2019).

Enantioenriched Synthesis

Efforts in medicinal chemistry have also focused on the synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes, as these compounds serve as useful surrogates for para-substituted arenes, alkynes, and tert-butyl groups. An efficient route to α-chiral bicyclo[1.1.1]pentanes has been developed via highly diastereoselective asymmetric enolate functionalization, further applying this chemistry to the synthesis of bicyclo[1.1.1]pentane analogues of phenylglycine and tarenflurbil, demonstrating the significant potential of these structures in the development of novel therapeutics (Wong et al., 2019).

Functionalization and Derivatization

The functionalization of bicyclo[1.1.1]pentanes has been a topic of considerable interest, with methodologies developed for the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes. These approaches offer broad functional group compatibility, excellent atom economy, and the ability to perform reactions on a gram scale, making them valuable for the preparation of complex molecules for pharmaceutical applications (Wu et al., 2020).

Novel Reaction Methodologies

The exploration of novel reaction methodologies has led to the development of radical multicomponent carboamination of [1.1.1]propellane, providing an efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. This process features mild conditions, one-pot operation, and the capability for gram-scale synthesis, highlighting the versatility of bicyclo[1.1.1]pentane derivatives in drug design and chemical synthesis (Kanazawa et al., 2017).

Propriétés

IUPAC Name |

bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5-3-1-2-4(3)5/h2-5H,1H3,(H,8,9,10);3-5H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNOLMKFOGJZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2C1C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2863376.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)